
CID 71342304
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 71342304 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 71342304 involves a series of chemical reactions under specific conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The industrial production methods also include steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: CID 71342304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
CID 71342304 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 71342304 involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
CID 71342304 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or functional groups. The comparison can reveal differences in reactivity, biological activity, and potential applications. Some similar compounds include those found in the same chemical class or those with related biological activities.
Propiedades
Número CAS |
138608-39-6 |
|---|---|
Fórmula molecular |
Mg3Rh |
Peso molecular |
175.82 g/mol |
InChI |
InChI=1S/3Mg.Rh |
Clave InChI |
JDFXSAMAKMXIGT-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
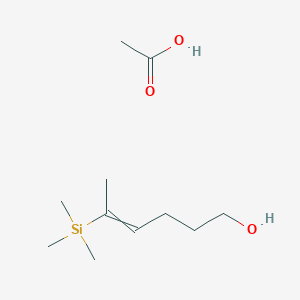
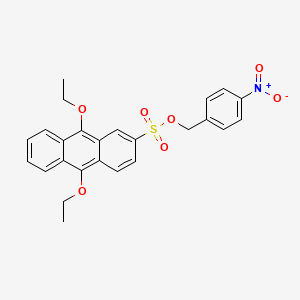
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
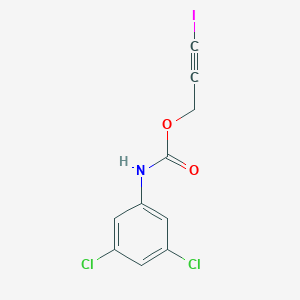
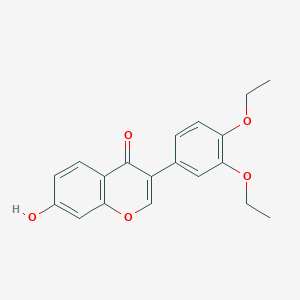
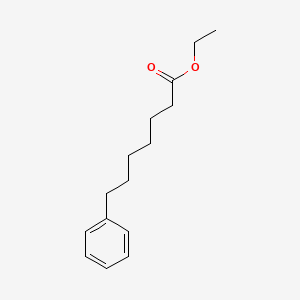
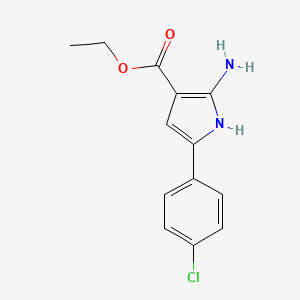
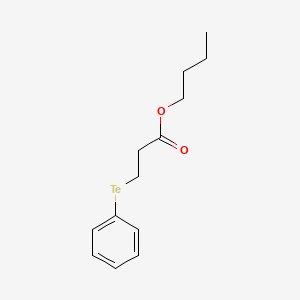

![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
